Pyrazolo[1,5-a]pyrimidine-7(4H)-thione
Description
Pyrazolo[1,5-a]pyrimidine-7(4H)-thione is a sulfur-containing heterocyclic compound characterized by a bicyclic scaffold with a pyrazole ring fused to a pyrimidine ring, where the 7-position is substituted with a thione (C=S) group. This structural motif confers unique physicochemical properties, including enhanced lipophilicity and hydrogen-bonding capabilities compared to its oxo (C=O) counterpart, pyrazolo[1,5-a]pyrimidin-7(4H)-one .
Properties
Molecular Formula |
C6H5N3S |
|---|---|
Molecular Weight |
151.19 g/mol |
IUPAC Name |
1H-pyrazolo[1,5-a]pyrimidine-7-thione |
InChI |
InChI=1S/C6H5N3S/c10-6-2-3-7-5-1-4-8-9(5)6/h1-4,8H |
InChI Key |
HJAGJZYRBQEOJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNN2C1=NC=CC2=S |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminopyrazoles with β-Dicarbonyl Compounds
One common approach involves the one-step cyclocondensation of aminopyrazoles with β-ketoesters or β-dicarbonyl compounds to form the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, which can be subsequently converted to the thione.
Example: The reaction of commercially available β-ketoesters with aminopyrazoles under reflux or microwave irradiation yields pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives.
Optimization: Microwave-assisted synthesis with bases such as potassium tert-butoxide in DMSO has been shown to improve yields and selectivity.
Chlorination and Nucleophilic Substitution
Chlorination of pyrazolo[1,5-a]pyrimidine-7(4H)-one derivatives at the 7-position using phosphorus oxychloride yields 7-chloro derivatives, which serve as key intermediates for further substitution.
- Example: 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol is chlorinated with phosphorus oxychloride to give 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, which undergoes nucleophilic substitution with sulfur nucleophiles to introduce the thione group.
Green Synthetic Approaches
Recent advances emphasize environmentally friendly methods:
Ultrasonic Irradiation: Aminopyrazoles react with alkynes in aqueous ethanol in the presence of potassium bisulfate (KHSO4) under ultrasonic waves to afford pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives efficiently. While this method primarily yields the oxo form, subsequent thionation can be performed.
Microwave Irradiation: Microwave-assisted synthesis accelerates the cyclization steps and improves yields, as demonstrated in the synthesis of diaryl-substituted pyrazolo[1,5-a]pyrimidines.
Representative Synthetic Scheme and Conditions
Mechanistic Insights
The cyclocondensation involves nucleophilic attack of the amino group of aminopyrazole on the β-ketoester carbonyl, followed by ring closure to form the fused heterocycle.
Chlorination at the 7-position activates the site for nucleophilic substitution, allowing selective introduction of sulfur or other nucleophiles.
Thionation with thiocarbonyldiimidazole proceeds via nucleophilic attack on the carbonyl carbon, replacing oxygen with sulfur to form the thione.
In green synthesis, protonation of the ester carbonyl by KHSO4 facilitates aza-Michael addition of aminopyrazole to alkynes, leading to ring formation under ultrasonic activation.
Summary of Key Research Findings
Microwave-assisted synthesis and base optimization improve yields and selectivity in pyrazolo[1,5-a]pyrimidine formation.
Chlorination and nucleophilic substitution provide a versatile route to functionalized derivatives, including thiones.
Thiocarbonyldiimidazole is an effective thionating agent for preparing this compound derivatives under mild conditions.
Ultrasonic irradiation in aqueous media with KHSO4 is a green, efficient method for synthesizing pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffolds, which can be further converted to thiones.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrimidine-7(4H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the thione group can yield thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound .
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine-7(4H)-thione derivatives have विभिन्न applications, particularly in medicinal chemistry, owing to their diverse biological activities.
Antitubercular Activity:
- Pyrazolo[1,5-a]pyrimidin-7(4H)-one was identified as a potential antituberculosis lead through high-throughput whole-cell screening . Analogs of pyrazolo[1,5-a]pyrimidin-7(4 H)-one have shown promising activity against Mycobacterium tuberculosis (Mtb) within macrophages and low cytotoxicity . The mechanism of action for these compounds differs from other compounds with the same core structure, as it is not related to cell-wall biosynthesis, isoprene biosynthesis, or iron uptake . Resistance to these compounds was conferred by mutation of a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751) that promoted compound catabolism by hydroxylation .
Antifungal Activity:
- Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated antifungal activities against phytopathogenic fungi . Specific compounds, such as 6,7-diarylpyrazolo[1,5-a]pyrimidines, have shown effectiveness in inhibiting the growth of various phytopathogenic fungi . Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and tested for antifungal activity against Magnaporthe grisea to control rice blast disease, with some compounds effectively inhibiting fungal growth .
Other Activities:
- Pyrazolo[1,5-c]pyrimidines are known to possess hypnotic, tranquilizing, fungicidal, insecticidal, and antibacterial activities .
- Pyrazolo[1,5-a] pyrimidine was found to have analgesic activity .
- Pyrazolopyrimidines are structural analogs of the biogenic purine class .
Modification and Synthesis
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine-7(4H)-thione varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. For example, it may inhibit kinase enzymes involved in cancer cell proliferation or disrupt viral replication by targeting viral enzymes . The molecular pathways involved include signal transduction pathways and metabolic pathways critical for cell survival and replication .
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include:
Pyrazolo[1,5-a]pyrimidin-7(4H)-one (Oxo analogue): Replaces the thione with a ketone group.
Imidazo[1,2-c]pyrazolo[4,3-e]pyrimidine-5-thione : A tricyclic derivative with an additional imidazole ring .
Triazolo[1,5-a]pyrimidine-7(4H)-one : Features a triazole ring fused to pyrimidine, exhibiting GABAA receptor modulation .
Pyrazolo[3,4-d]pyrimidine-6-thione : A positional isomer with a distinct nitrogen arrangement .
Physicochemical and Pharmacological Differences
Key Research Findings
- Antitubercular Activity : Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives (e.g., compound 94 ) exhibit potent activity against Mycobacterium tuberculosis (MIC = 2.73 µM) with low cytotoxicity (IC50 > 100 µM) . Thione analogues are less explored but may offer enhanced membrane permeability.
- DPP-4 Inhibition : Oxo derivatives like compound d1 (IC50 = 49 nM) show high selectivity for dipeptidyl peptidase-4 (DPP-4), though early versions had cytotoxicity issues mitigated via scaffold hopping .
- GABAA Modulation : Triazolo[1,5-a]pyrimidine-7(4H)-ones demonstrate anticonvulsant activity (ED50 = 12.3 mg/kg in mice) with low neurotoxicity .
Q & A
Q. What are the common synthetic strategies for Pyrazolo[1,5-a]pyrimidine-7(4H)-thione derivatives?
- Methodological Answer : Conventional methods involve condensation of 3- or 5-aminopyrazoles with enaminones, 1,3-diketones, or acetoacetanilides under reflux with catalysts like ceric ammonium nitrate or Cu(OAc)₂ . For eco-friendly synthesis, ultrasonic irradiation in aqueous ethanol with KHSO₄ as a catalyst efficiently produces derivatives in high yields (e.g., 75–85%) while minimizing environmental impact . Reaction parameters such as solvent polarity, temperature, and sonication time should be optimized for regioselectivity.
Q. How are Pyrazolo[1,5-a]pyrimidine derivatives characterized structurally?
- Methodological Answer : Key techniques include:
- X-ray crystallography : Resolves tautomeric forms (e.g., keto vs. enol) and confirms regiochemistry .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl or phenyl groups) and tautomer distribution .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns, particularly for nitro- or halogen-substituted derivatives .
Q. What preliminary assays are used to evaluate biological activity?
- Methodological Answer :
- Antimicrobial screening : MIC (Minimum Inhibitory Concentration) assays against pathogens like Mycobacterium tuberculosis (Mtb), with cytotoxicity assessed via HepG2 cell viability (IC₅₀) .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., CDK9 or 3CLpro SARS-CoV-2) using fluorescence-based or radiometric protocols .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Cross-resistance profiling : Generate resistant mutant strains (e.g., Mtb mutants resistant to derivative 94) and test against related compounds to identify mechanism-of-action (MoA) differences .
- Target validation : Combine whole-genome sequencing (e.g., identifying mutations in Rv1751 for Mtb) with biochemical assays (e.g., FAD-binding assays) .
- Computational docking : Compare binding affinities of tautomers to targets (e.g., Kv7 channels) to explain activity variations .
Q. What strategies enable regioselective functionalization at position 7 of the pyrazolo[1,5-a]pyrimidine scaffold?
- Methodological Answer :
- Solvent-controlled reactions : Use aprotic solvents (e.g., benzene) with silylformamidine to direct formylation or bromination at C7 .
- Protecting groups : Temporarily block reactive sites (e.g., nitro or methyl groups) to prioritize functionalization at C7 .
- Microwave-assisted synthesis : Enhances yield and selectivity for C7 modifications under controlled temperature .
Q. How are structure-property relationships analyzed for photophysical applications?
- Methodological Answer :
- Time-dependent DFT (TD-DFT) : Predicts excited-state energies and oscillator strengths (e.g., λcal vs. λexp for fluorescence) .
- Quantum yield measurements : Compare experimental emission intensities (e.g., compound 4f vs. 4g) to computational predictions to identify discrepancies caused by solvent effects .
- Electron transition analysis : Assign HOMO→LUMO transitions (e.g., 95% contribution in 4a) to tailor substituents for desired optical properties .
Q. What methods identify the biological target of anti-TB derivatives?
- Methodological Answer :
- Resistant mutant sequencing : Identify genomic mutations (e.g., Rv1751 in Mtb) and validate via CRISPR-Cas9 knock-in .
- Thermal proteome profiling (TPP) : Detect target engagement by monitoring protein stability shifts upon compound binding .
- Metabolomic profiling : Assess perturbations in pathways (e.g., iron homeostasis) via LC-MS to rule out off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
